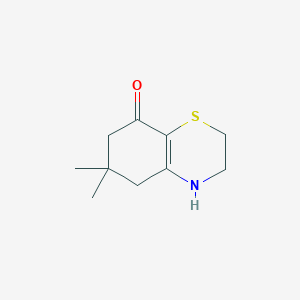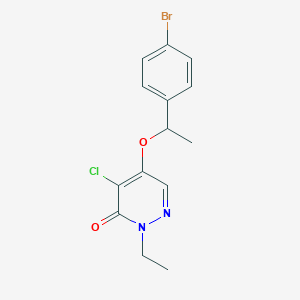![molecular formula C11H10O2S B14387968 [2-(Phenylsulfanyl)furan-3-yl]methanol CAS No. 89861-09-6](/img/structure/B14387968.png)
[2-(Phenylsulfanyl)furan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Phenylsulfanyl)furan-3-yl]methanol is a chemical compound that features a furan ring substituted with a phenylsulfanyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylsulfanyl)furan-3-yl]methanol typically involves the reaction of furan derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the use of a furan-3-ylmethanol precursor, which undergoes a substitution reaction with a phenylsulfanyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Phenylsulfanyl)furan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of [2-(Phenylsulfanyl)furan-3-yl]formaldehyde or [2-(Phenylsulfanyl)furan-3-yl]carboxylic acid.
Reduction: Formation of [2-(Phenylthiol)furan-3-yl]methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(Phenylsulfanyl)furan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(Phenylsulfanyl)furan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Phenylsulfanyl)furan-3-yl]methanol: Unique due to the presence of both phenylsulfanyl and methanol groups.
[2-(Phenylsulfanyl)furan-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(Phenylsulfanyl)furan-3-yl]acetaldehyde: Contains an aldehyde group instead of methanol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a phenylsulfanyl group and a methanol group allows for diverse chemical modifications and interactions, making it a versatile compound in research and development.
Propiedades
Número CAS |
89861-09-6 |
|---|---|
Fórmula molecular |
C11H10O2S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
(2-phenylsulfanylfuran-3-yl)methanol |
InChI |
InChI=1S/C11H10O2S/c12-8-9-6-7-13-11(9)14-10-4-2-1-3-5-10/h1-7,12H,8H2 |
Clave InChI |
JLPFWJSPBKXFST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


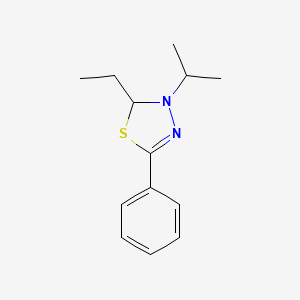
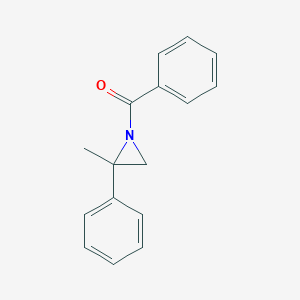
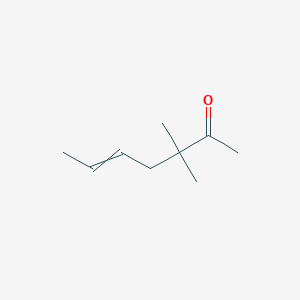
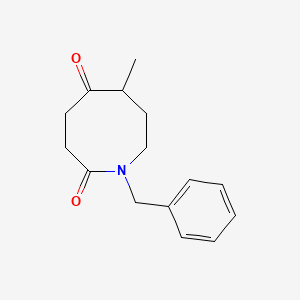
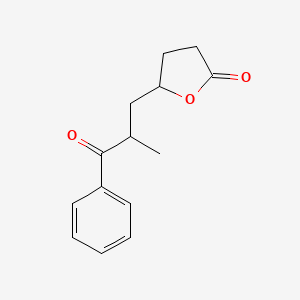

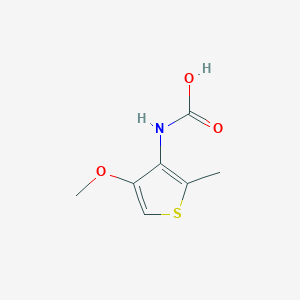
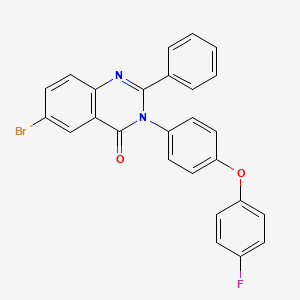


![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)

